Monostearin Preserves MRP2 Transporter Expression Unlike Monopalmitin and Monoolein
In a controlled in vitro study on Caco-2 cell monolayers, treatment with 1-Monostearin (at ≤1000 μM) resulted in 0% change in Multidrug Resistance-associated Protein 2 (MRP2) expression relative to the untreated control. This is a critical differentiator against its closest analogs: 1-Monopalmitin and 1-Monoolein [1]. The data confirm that Monostearin attenuates MRP2 efflux activity without downregulating the protein itself, a mechanism distinct from its comparators [1].
| Evidence Dimension | Change in MRP2 Protein Expression Relative to Control |
|---|---|
| Target Compound Data | 0% change (No change in expression) |
| Comparator Or Baseline | 1-Monopalmitin: 19% decrease; 1-Monoolein: 35% decrease |
| Quantified Difference | 0% change vs. 19% decrease and 35% decrease |
| Conditions | Caco-2 cell monolayers; 24-hour treatment; Western blot analysis |
Why This Matters
This demonstrates that Monostearin provides a 'cleaner' efflux modulation profile, crucial for formulators developing oral drugs where unpredictable transporter downregulation by other lipids could compromise consistent bioavailability.
- [1] Jia, J. X., et al. (2008). Effects of monoglycerides on rhodamine 123 accumulation, estradiol 17 beta-D-glucuronide bidirectional transport and MRP2 protein expression within Caco-2 cells. Journal of Pharmacy & Pharmaceutical Sciences, 11(3). View Source
